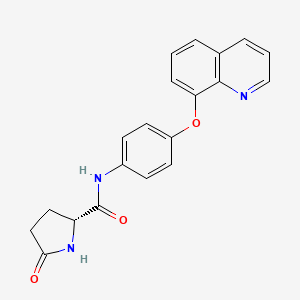![molecular formula C16H10FN3O3 B7573338 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Apart from its anticancer and anti-inflammatory properties, 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one has been found to have several other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs. It has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one in lab experiments is its potency. This compound has been found to be highly potent and can be used in small concentrations. However, one of the major limitations of using this compound is its solubility. It is not very soluble in water and may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the research on 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one. One of the major directions is to further investigate its anticancer properties and to develop it as a potential anticancer drug. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, research can be conducted to improve the solubility of this compound and to develop new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one is a highly potent compound that has several potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Although its mechanism of action is not fully understood, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Future research can be conducted to further investigate its potential applications and to develop it as a potential drug for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one has been achieved using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 1,2,4-oxadiazole-5-amine to form 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4-fluorobenzamide. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form the final product, 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one.
Aplicaciones Científicas De Investigación
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one has been found to have several potential applications in scientific research. One of the major applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-11-4-1-9(2-5-11)15-19-16(23-20-15)10-3-6-12-13(7-10)22-8-14(21)18-12/h1-7H,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXLRJDBXMEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)
![6-chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7573341.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2-phenoxy-N-propylpyridine-4-carboxamide](/img/structure/B7573349.png)
![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)